molecular formula C19H28BrNO3 B009534 11-Bromo-N-vanillyl-10-undecenamide CAS No. 102613-03-6

11-Bromo-N-vanillyl-10-undecenamide

Katalognummer B009534
CAS-Nummer: 102613-03-6
Molekulargewicht: 398.3 g/mol
InChI-Schlüssel: XMODDDKIFUQQLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-Bromo-N-vanillyl-10-undecenamide (BCTC) is a synthetic compound that belongs to the family of vanilloid receptor antagonists. It was first synthesized in 2002 by researchers at the University of Nottingham, United Kingdom. BCTC has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and cancer.

Wirkmechanismus

11-Bromo-N-vanillyl-10-undecenamide acts as a vanilloid receptor antagonist. Vanilloid receptors are ion channels that are activated by various stimuli, including heat, capsaicin, and acid. Activation of vanilloid receptors leads to the release of neurotransmitters that transmit pain signals to the brain. 11-Bromo-N-vanillyl-10-undecenamide blocks the activation of vanilloid receptors, thereby reducing pain and inflammation.

Biochemische Und Physiologische Effekte

11-Bromo-N-vanillyl-10-undecenamide has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 11-Bromo-N-vanillyl-10-undecenamide has no significant adverse effects on the cardiovascular system, liver, or kidney function.

Vorteile Und Einschränkungen Für Laborexperimente

11-Bromo-N-vanillyl-10-undecenamide is a potent and selective vanilloid receptor antagonist. It has a high affinity for vanilloid receptors and can be used at low concentrations. 11-Bromo-N-vanillyl-10-undecenamide is stable in solution and can be easily stored and transported. The main limitation of 11-Bromo-N-vanillyl-10-undecenamide is its poor solubility in water, which can affect its bioavailability.

Zukünftige Richtungen

11-Bromo-N-vanillyl-10-undecenamide has shown promising results in preclinical studies for its potential therapeutic applications in pain, inflammation, and cancer. Further studies are needed to determine the optimal dosage and administration route of 11-Bromo-N-vanillyl-10-undecenamide for its potential clinical use. 11-Bromo-N-vanillyl-10-undecenamide can also be used as a tool compound to study the role of vanilloid receptors in various physiological and pathological processes. Future research should focus on developing more potent and selective vanilloid receptor antagonists with improved solubility and bioavailability.
Conclusion
11-Bromo-N-vanillyl-10-undecenamide is a synthetic compound that acts as a vanilloid receptor antagonist. It has been extensively studied for its potential therapeutic applications in pain, inflammation, and cancer. 11-Bromo-N-vanillyl-10-undecenamide has shown promising results in preclinical studies and can be used as a tool compound to study the role of vanilloid receptors in various physiological and pathological processes. Further research is needed to determine the optimal dosage and administration route of 11-Bromo-N-vanillyl-10-undecenamide for its potential clinical use.

Synthesemethoden

11-Bromo-N-vanillyl-10-undecenamide can be synthesized by reacting 11-bromo-1-undecene with vanillin in the presence of a catalyst. The reaction yields 11-Bromo-N-vanillyl-10-undecenamide in high purity and yield. The synthesis of 11-Bromo-N-vanillyl-10-undecenamide is a straightforward process and can be easily scaled up for industrial production.

Wissenschaftliche Forschungsanwendungen

11-Bromo-N-vanillyl-10-undecenamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. 11-Bromo-N-vanillyl-10-undecenamide has also been studied for its potential anticancer effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Eigenschaften

CAS-Nummer

102613-03-6

Produktname

11-Bromo-N-vanillyl-10-undecenamide

Molekularformel

C19H28BrNO3

Molekulargewicht

398.3 g/mol

IUPAC-Name

(E)-11-bromo-N-[(4-hydroxy-3-methoxyphenyl)methyl]undec-10-enamide

InChI

InChI=1S/C19H28BrNO3/c1-24-18-14-16(11-12-17(18)22)15-21-19(23)10-8-6-4-2-3-5-7-9-13-20/h9,11-14,22H,2-8,10,15H2,1H3,(H,21,23)/b13-9+

InChI-Schlüssel

XMODDDKIFUQQLF-UHFFFAOYSA-N

Isomerische SMILES

COC1=C(C=CC(=C1)CNC(=O)CCCCCCCC/C=C/Br)O

SMILES

COC1=C(C=CC(=C1)CNC(=O)CCCCCCCCC=CBr)O

Kanonische SMILES

COC1=C(C=CC(=C1)CNC(=O)CCCCCCCCC=CBr)O

Synonyme

11-BROMO-N-VANILLYL-10-UNDECENAMIDE

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.